ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate CAS number and physicochemical properties
ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate CAS number and physicochemical properties
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate, a heterocyclic compound of increasing interest in medicinal chemistry and materials science. This document delves into its fundamental physicochemical properties, offers insights into its synthesis, and explores its potential applications, particularly within the realm of drug discovery.
Core Identification and Chemical Identity
At the heart of our discussion is the precise identification of this molecule.
CAS Number: 106535-31-3[1]
This unique numerical identifier, assigned by the Chemical Abstracts Service (CAS), ensures unambiguous identification of this specific chemical substance in literature and databases worldwide.
Molecular Structure:
Figure 1: Chemical structure of ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate.
Physicochemical Properties: A Quantitative Overview
Understanding the physical and chemical characteristics of a compound is paramount for its application in research and development. The following table summarizes the key physicochemical properties of ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate.
| Property | Value | Source |
| Molecular Formula | C6H9N3O2 | [2] |
| Molecular Weight | 155.16 g/mol | [2] |
| Physical State | Solid (predicted) | [3] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
The 1,2,4-Triazole Scaffold: A Privileged Structure in Medicinal Chemistry
The 1,2,4-triazole ring system is a cornerstone in the development of a wide array of therapeutic agents.[4][5] Its prevalence stems from its unique electronic properties, its ability to participate in hydrogen bonding, and its metabolic stability. This heterocyclic core is found in numerous clinically approved drugs, demonstrating a broad spectrum of biological activities, including antifungal, antiviral, and anticancer properties.[5][6] The diverse biological profiles of 1,2,4-triazole derivatives underscore the importance of synthesizing and evaluating novel analogues such as ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate.[4][6]
Synthesis Strategies for 1,2,4-Triazole Carboxylates
One plausible synthetic approach could involve the reaction of an imidate with a corresponding hydrazine derivative, followed by cyclization. A patent for a similar compound, 1-methyl-1H-1,2,4-triazole-3-methyl formate, describes a multi-step synthesis starting from 1,2,4-triazole. This process involves N-methylation, protection of the 5-position, carboxylation at the 3-position, esterification, and finally deprotection.[7]
Conceptual Synthetic Workflow:
Figure 2: A conceptual workflow for the synthesis of the target compound.
A general method for the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles has been developed from the reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines, offering a highly regioselective and one-pot process.[8]
Spectroscopic Characterization (Predicted)
While experimental NMR data for ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate is not currently published, a theoretical analysis based on known chemical shifts for similar 1,2,4-triazole structures can provide an expected spectral profile.[9][10][11][12]
Expected ¹H NMR Spectral Features:
-
Ethyl group: A quartet corresponding to the methylene (-CH2-) protons and a triplet for the methyl (-CH3) protons.
-
N-methyl group: A singlet for the methyl protons attached to the nitrogen atom.
-
Triazole ring proton: A singlet for the proton on the triazole ring.
Expected ¹³C NMR Spectral Features:
-
Carbonyl carbon: A signal in the downfield region characteristic of an ester carbonyl group.
-
Triazole ring carbons: Two distinct signals for the carbon atoms within the triazole ring.
-
Ethyl group carbons: Signals for the methylene and methyl carbons.
-
N-methyl carbon: A signal for the methyl carbon attached to the nitrogen.
Potential Applications in Drug Discovery and Beyond
The structural motifs present in ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate suggest its potential as a valuable building block in drug discovery programs. The 1,2,4-triazole core is a well-established pharmacophore, and the ethyl ester functionality provides a handle for further chemical modification and the synthesis of compound libraries for high-throughput screening.
Derivatives of 1,2,4-triazoles have demonstrated a wide range of biological activities, and it is plausible that this compound could serve as a precursor to novel therapeutic agents.[4][5][13][14] Further research is warranted to explore the biological profile of this molecule and its derivatives.
Safety and Handling
While specific safety data for ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate is limited, it is classified with the following hazard codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H336 (May cause drowsiness or dizziness).[10] Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion and Future Directions
Ethyl 1-methyl-1H-1,2,4-triazole-5-carboxylate represents a chemical entity with significant potential, primarily as an intermediate for the synthesis of more complex molecules with potential biological activity. While a complete physicochemical and spectroscopic profile is yet to be fully elucidated in the public domain, the foundational knowledge of 1,2,4-triazole chemistry provides a strong basis for its further investigation. Future research efforts should focus on the development of a robust and scalable synthetic protocol, a thorough characterization of its physical and spectral properties, and an exploration of its biological activity to unlock its full potential in the fields of medicinal chemistry and materials science.
References
-
[1H-[9][10][15]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and 1H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H - SciELO]([Link])
-
[Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][9][10][11]triazoles - MDPI]([Link])
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